molecular formula C10H6F3NO2 B13635543 2-(Trifluoromethyl)indolizine-6-carboxylic acid

2-(Trifluoromethyl)indolizine-6-carboxylic acid

Cat. No.: B13635543
M. Wt: 229.15 g/mol
InChI Key: KPTGBHVCSXHTBZ-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)indolizine-6-carboxylic acid is a chemical compound that belongs to the indolizine family Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring The trifluoromethyl group attached to the indolizine ring enhances its chemical stability and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Chichibabin reaction, which involves the cyclization of pyridine derivatives with suitable nucleophiles . Another approach is the Scholtz reaction, which uses pyrrole derivatives as starting materials .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)indolizine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indolizine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indolizine oxides, while reduction can produce indolizine alcohols or aldehydes .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)indolizine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trifluoromethyl)indolizine-6-carboxylic acid is unique due to the presence of both the indolizine core and the trifluoromethyl group. This combination imparts enhanced stability, reactivity, and biological activity compared to other similar compounds .

Properties

Molecular Formula

C10H6F3NO2

Molecular Weight

229.15 g/mol

IUPAC Name

2-(trifluoromethyl)indolizine-6-carboxylic acid

InChI

InChI=1S/C10H6F3NO2/c11-10(12,13)7-3-8-2-1-6(9(15)16)4-14(8)5-7/h1-5H,(H,15,16)

InChI Key

KPTGBHVCSXHTBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN2C1=CC(=C2)C(F)(F)F)C(=O)O

Origin of Product

United States

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